molecular formula C23H25N3O3S2 B2655662 N-(4-mesitylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313251-73-9

N-(4-mesitylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2655662
CAS No.: 313251-73-9
M. Wt: 455.59
InChI Key: FKNYHRWVENRZHH-UHFFFAOYSA-N
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Description

N-(4-mesitylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a small molecule featuring a thiazole core substituted at the 4-position with a mesityl (2,4,6-trimethylphenyl) group and a benzamide moiety modified at the para position with a pyrrolidine-1-sulfonyl substituent. This compound belongs to a class of aminothiazole derivatives investigated for their role in modulating NF-κB signaling pathways, particularly in enhancing Toll-like receptor (TLR) adjuvant activity . Its structural design emphasizes steric bulk (via mesityl) and sulfonamide functionality, which may influence binding affinity, pharmacokinetics, and metabolic stability compared to related analogs.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-15-12-16(2)21(17(3)13-15)20-14-30-23(24-20)25-22(27)18-6-8-19(9-7-18)31(28,29)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNYHRWVENRZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-mesitylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a mesityl-substituted thioamide and an α-haloketone to form the thiazole ring through a cyclization reaction.

    Sulfonylation: Introduction of the pyrrolidinylsulfonyl group via sulfonyl chloride and pyrrolidine under basic conditions.

    Amidation: Coupling the thiazole derivative with 4-aminobenzamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-mesitylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-mesitylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The mesityl and pyrrolidinylsulfonyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s core structure aligns with other aminothiazole-based molecules but differs in substituent patterns. Below is a comparative analysis with similar compounds from the literature:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Thiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Biological Activity
Target Compound 4-mesityl 4-(pyrrolidin-1-ylsulfonyl) ~479* Hypothesized NF-κB modulation
Compound 50 4-(4-bromophenyl) 4-(dimethylsulfamoyl) Not reported High NF-κB activation
Compound 2D216 4-(2,5-dimethylphenyl) 4-(piperidin-1-ylsulfonyl) Not reported High NF-κB activation
4-Methoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiazol-2-yl}benzamide 4-[4-(pyrrolidin-1-ylsulfonyl)phenyl] 4-methoxy 443.536 Not reported

*Estimated based on structural formula.

Substituent Effects on Activity and Properties

A. Thiazole Substituents
  • Bromophenyl (Compound 50) : The electron-withdrawing bromine may enhance electrophilic interactions but could reduce solubility.
B. Benzamide Substituents
  • Pyrrolidin-1-ylsulfonyl (Target Compound) : The 5-membered pyrrolidine ring offers moderate basicity and conformational rigidity, contrasting with the 6-membered piperidine in 2D215. This difference may influence sulfonamide hydrogen-bonding capacity and lipophilicity .
C. Activity Implications
  • Compounds 50 and 2D216 demonstrated potent NF-κB activation in TLR adjuvant screens, suggesting that substituent bulk and sulfonamide electronics are critical for activity . The target compound’s mesityl group may further optimize these properties, though direct activity data are unavailable.
  • The methoxy-substituted analog in lacks the sulfonamide-benzamide linkage, likely altering its mechanism of action .

Biological Activity

N-(4-mesitylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H19_{19}N3_{3}O2_{2}S, with a molecular weight of approximately 345.41 g/mol. The compound features a thiazole ring, a sulfonamide moiety, and a pyrrolidine structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain benzamides have shown effectiveness against various bacterial strains.
  • Neuroleptic Properties : Benzamide derivatives have been evaluated for their potential in treating psychotic disorders.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission.
  • Cell Signaling Pathways : It may affect various signaling cascades that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study investigated the antimicrobial properties of thiazole-based compounds, revealing that similar structures could inhibit the growth of Gram-positive and Gram-negative bacteria. The findings suggest that this compound could possess comparable activity due to its thiazole component .

Neuroleptic Activity

In a comparative analysis of benzamides as neuroleptics, it was found that compounds with a pyrrolidine structure exhibited significant antipsychotic effects. For example, certain derivatives were more effective than traditional treatments like haloperidol, indicating that this compound may also show promise in this area .

Anti-inflammatory Effects

Research on pyrazole derivatives has highlighted their anti-inflammatory properties through the inhibition of cytokine release. Given the structural similarities, it is hypothesized that this compound could exert similar effects by modulating inflammatory responses .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibits bacterial growth
NeurolepticReduces psychotic symptoms
Anti-inflammatoryDecreases cytokine levels

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